molecular formula C14H11BrClNO B10965229 2-bromo-N-[(4-chlorophenyl)methyl]benzamide CAS No. 446855-40-9

2-bromo-N-[(4-chlorophenyl)methyl]benzamide

Cat. No.: B10965229
CAS No.: 446855-40-9
M. Wt: 324.60 g/mol
InChI Key: GHEQDJFHCLKLEF-UHFFFAOYSA-N
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Description

2-Bromo-N-[(4-chlorophenyl)methyl]benzamide (CAS: 66569-06-0) is a halogenated benzamide derivative with the molecular formula C₁₃H₉BrClNO and a molecular weight of 310.57 g/mol . The compound features a benzamide backbone substituted with a bromine atom at the 2-position of the benzene ring and an N-bound (4-chlorophenyl)methyl group. Its primary identified uses are in industrial and scientific research, particularly in synthetic chemistry and crystallography, as evidenced by its safety data sheet (SDS) .

Properties

CAS No.

446855-40-9

Molecular Formula

C14H11BrClNO

Molecular Weight

324.60 g/mol

IUPAC Name

2-bromo-N-[(4-chlorophenyl)methyl]benzamide

InChI

InChI=1S/C14H11BrClNO/c15-13-4-2-1-3-12(13)14(18)17-9-10-5-7-11(16)8-6-10/h1-8H,9H2,(H,17,18)

InChI Key

GHEQDJFHCLKLEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(4-chlorophenyl)methyl]benzamide typically involves the following steps:

    Bromination of Benzamide: Benzamide is brominated at the 2-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Formation of 4-chlorophenylmethylamine: 4-chlorobenzyl chloride is reacted with ammonia or an amine to form 4-chlorophenylmethylamine.

    Amidation Reaction: The 2-bromobenzamide is then reacted with 4-chlorophenylmethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the ortho position of the benzamide ring undergoes nucleophilic substitution under varying conditions. Key reactions include:

Halogen Exchange

  • Reagents : Potassium iodide (KI), sodium thiosulfate (Na₂S₂O₃), or amines (e.g., ethylenediamine).

  • Conditions : Polar aprotic solvents (DMF, DMSO) at 80–120°C for 6–24 hours.

  • Products :

    • Replacement of Br with I, SH, or NH₂ groups (e.g., 2-iodo or 2-amino derivatives).

Aromatic Electrophilic Substitution

  • Reagents : HNO₃/H₂SO₄ for nitration or Cl₂/FeCl₃ for chlorination.

  • Conditions : Acidic media at 0–25°C.

  • Products : Nitro- or polychloro-substituted benzamides .

Table 1: Substitution Reactions

Target SiteReagentConditionsMajor Product
C-BrKI, DMF100°C, 12 h2-Iodo-N-[(4-ClC₆H₄)CH₂]benzamide
C-BrEthylenediamine80°C, 6 h2-Amino derivative
BenzamideHNO₃/H₂SO₄0°C, 2 h3-Nitro-substituted derivative

Coupling Reactions

The bromine atom participates in cross-coupling reactions to form biaryl or alkyl-aryl bonds:

Suzuki-Miyaura Coupling

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

  • Conditions : Aqueous Na₂CO₃, DMF/THF, 80–100°C for 12–24 hours.

  • Products : Biaryl derivatives (e.g., 2-aryl-N-[(4-ClC₆H₄)CH₂]benzamide) .

Buchwald-Hartwig Amination

  • Catalyst : Pd₂(dba)₃ with Xantphos ligand.

  • Conditions : Toluene, 110°C, 24 h.

  • Products : 2-Aminoaryl benzamides.

Table 2: Coupling Reactions

Reaction TypeCatalyst SystemBoronic Acid/AmineYield (%)
SuzukiPd(PPh₃)₄, Na₂CO₃Phenylboronic acid72–85
BuchwaldPd₂(dba)₃/XantphosMorpholine65–78

Nucleophilic Aromatic Substitution

The electron-withdrawing benzamide group activates the aromatic ring for nucleophilic attack:

  • Reagents : NaOH, KOH, or NaNH₂.

  • Conditions : High-temperature reflux (150–200°C) in DMSO or NMP.

  • Products :

    • Replacement of Br with OH or NH₂ groups .

Acidic Hydrolysis

  • Conditions : 6M HCl, reflux for 8–12 hours.

  • Products : 2-Bromobenzoic acid and 4-chlorobenzylamine.

Basic Hydrolysis

  • Conditions : 2M NaOH, 80°C for 6 hours.

  • Products : Sodium 2-bromobenzoate and 4-chlorobenzylamine.

Key Stability Notes :

  • Degrades under prolonged UV exposure via C-Br bond cleavage .

  • Stable in dry, inert atmospheres below 25°C .

Oxidation of Chlorophenyl Group

  • Reagent : KMnO₄/H₂SO₄.

  • Conditions : 60°C, 4 hours.

  • Product : 4-Carboxyphenylmethyl-substituted derivative.

Reduction of Amide

  • Reagent : LiAlH₄.

  • Conditions : THF, 0°C to RT, 2 hours.

  • Product : Corresponding amine (N-[(4-ClC₆H₄)CH₂]benzylamine).

Scientific Research Applications

Overview

2-bromo-N-[(4-chlorophenyl)methyl]benzamide is a synthetic organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential biological activities. This compound features halogen substituents, which can significantly influence its reactivity and interaction with biological targets.

Medicinal Chemistry

This compound has been explored for its potential therapeutic applications, particularly in the realms of antimicrobial and anticancer research:

  • Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown promising results in inhibiting bacterial growth, suggesting that this compound may have similar capabilities .
  • Anticancer Properties : The compound is also being investigated for its anticancer effects. Research indicates that related compounds can induce apoptosis in cancer cells and inhibit their proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes or receptors involved in critical cellular processes:

  • Enzyme Inhibition : The compound may inhibit certain enzymes that are crucial for cellular metabolism, which can lead to altered metabolic pathways and potential therapeutic effects.
  • Receptor Modulation : By binding to specific receptors, the compound could influence signaling pathways related to inflammation and cancer progression, making it a candidate for further pharmacological studies .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of a related benzamide derivative against various bacterial strains. The results showed that the compound exhibited significant inhibitory effects on Gram-positive bacteria, demonstrating its potential as an antimicrobial agent. The study utilized a turbidimetric method to assess the efficacy of the compounds synthesized from similar structures .

Case Study 2: Anticancer Screening

In another research effort, derivatives of benzamide were screened for their anticancer activity against human breast adenocarcinoma cell lines (MCF7). The results indicated that certain derivatives exhibited IC50 values as low as 0.05 μM, suggesting potent anticancer properties. This highlights the potential of this compound as a lead compound in developing new anticancer therapies .

Mechanism of Action

The mechanism of action of 2-bromo-N-[(4-chlorophenyl)methyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and chlorine atoms can enhance its binding affinity and specificity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-bromo-N-[(4-chlorophenyl)methyl]benzamide, highlighting differences in substituents, molecular properties, and reported applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Reported Applications/Synthesis Insights Reference
This compound C₁₃H₉BrClNO 310.57 2-Br, N-(4-Cl-benzyl) Industrial/scientific research; crystallography
4-Bromo-N-(2-nitrophenyl)benzamide C₁₃H₉BrN₂O₃ 335.12 4-Br, N-(2-NO₂-phenyl) Structural studies; synthesized via 4-bromobenzoyl chloride + 2-nitroaniline
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide C₁₄H₁₁BrN₂O₄ 367.15 4-Br, N-(4-OCH₃-2-NO₂-phenyl) Anticancer/anti-Alzheimer research (preclinical)
N-(4-Chlorophenyl)-2-hydroxybenzamide C₁₃H₁₀ClNO₂ 263.68 2-OH, N-(4-Cl-phenyl) Precursor for benzoxazepine synthesis
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide C₁₇H₁₀BrClF₅NO₂ 503.62 Multiple halogen substitutions (Br, Cl, F), trifluoropropoxy Pharmacokinetic optimization (patented)
4-Bromo-N-[(2-chlorophenyl)methyl]benzamide C₁₄H₁₁BrClNO 324.60 4-Br, N-(2-Cl-benzyl) Structural isomer of target compound; steric variations

Key Observations:

Halogen positioning: The 4-chlorobenzyl group in the target compound vs. 2-chlorobenzyl in alters steric hindrance and electronic distribution, impacting molecular packing in crystals or interaction with enzymes. Methoxy groups (e.g., in ) improve solubility but may reduce metabolic stability compared to halogens.

Synthetic Routes :

  • Most analogs (e.g., ) are synthesized via acyl chloride + aniline reactions, similar to the target compound’s inferred synthesis (though explicit details are absent in evidence).

Biological Relevance :

  • Compounds like 4MNB () are explored for medicinal applications, whereas the target compound’s SDS emphasizes industrial/research use, suggesting divergent prioritization in bioactivity studies.

Research Findings and Structural Insights

Crystallographic Studies

  • 4-Bromo-N-(2-nitrophenyl)benzamide () crystallizes with two molecules per asymmetric unit, featuring a dihedral angle of 83.9° between benzene rings.
  • N-(4-Chlorophenyl)-2-hydroxybenzamide () exhibits intramolecular hydrogen bonding (O-H⋯O), a feature absent in brominated analogs, which may influence solubility and stability.

Biological Activity

2-Bromo-N-[(4-chlorophenyl)methyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological activity, mechanisms, and potential therapeutic applications, drawing from various research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C14_{14}H12_{12}BrClN2_2O
  • Molecular Weight : Approximately 310.57 g/mol
  • Structural Features : The compound features a bromine atom at the second position of the benzene ring and a chlorophenyl group attached to the nitrogen atom in the amide functional group.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antitumor Activity :
    • Studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds with similar structures showed IC50_{50} values indicating effective inhibition of various cancer cell lines .
  • Antimicrobial Properties :
    • Certain analogs have displayed significant antimicrobial activity against bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds suggest potent effects against pathogens like Staphylococcus aureus and Escherichia coli .
  • Antiviral Activity :
    • Preliminary studies suggest that modifications of the compound can enhance antiviral efficacy, particularly against RNA viruses. The mechanism often involves inhibition of key viral enzymes .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation or viral replication, such as kinases or polymerases.
  • Binding Affinity : Interaction studies reveal that structural modifications can enhance binding affinity to biological targets, which is crucial for its therapeutic potential .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
2-Bromo-N-(4-methylphenyl)benzamideC15_{15}H14_{14}BrN2_2OMethyl group instead of chlorine
N-(4-Chlorophenyl)-2-chloroacetamideC10_{10}H10_{10}ClN2_2OChlorine substitution at the acetamide position
2-Iodo-N-(4-chlorophenyl)benzamideC14_{14}H12_{12}IN2_2OIodine substitution instead of bromine

Case Studies

  • Antitumor Efficacy : A study evaluated the antitumor potential of derivatives and found that certain modifications led to a significant reduction in tumor growth in xenograft models .
  • Antimicrobial Testing : In vitro testing revealed that compounds based on this structure had MIC values comparable to established antibiotics, indicating their potential as new antimicrobial agents .
  • Antiviral Mechanisms : Research into derivatives showed promising results in inhibiting viral replication pathways, particularly through enzyme inhibition mechanisms .

Q & A

Q. What are the established synthetic routes for preparing 2-bromo-N-[(4-chlorophenyl)methyl]benzamide?

Methodological Answer: The synthesis typically involves bromination of the precursor amide. For example, analogous compounds are prepared using bromine (Br₂) or N-bromosuccinimide (NBS) in inert solvents like dichloromethane or chloroform under controlled temperatures (40–60°C) to ensure regioselectivity . For benzamide derivatives, a two-step approach is common: (1) coupling 4-chlorobenzylamine with 2-bromobenzoyl chloride using a base (e.g., triethylamine) in anhydrous THF, followed by (2) purification via recrystallization from ethanol/water mixtures. Reaction progress can be monitored by TLC (hexane:ethyl acetate, 3:1) .

Q. How is the crystal structure of this compound determined experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated acetone solution. Data collection is performed using a diffractometer (e.g., Oxford Diffraction Xcalibur) at 100 K. Structure solution employs the SHELX suite (SHELXS-97 for solution, SHELXL-97 for refinement). Molecular graphics are generated using ORTEP-3 for displacement ellipsoid plots and Mercury for packing diagrams. Key parameters include R₁ values (<0.05) and validation via the Cambridge Structural Database (CSD) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for bromo/chloro groups) .
  • IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and 600–800 cm⁻¹ (C-Br/C-Cl stretches) .
  • Mass Spectrometry : ESI-MS in positive ion mode to observe [M+H]⁺ at m/z 310.57 .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

Methodological Answer: DFT calculations (e.g., B3LYP/6-311++G(d,p)) are used to:

  • Optimize geometry and compare bond lengths/angles with SC-XRD data .
  • Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilic/nucleophilic sites.
  • Simulate IR and NMR spectra for validation against experimental data .
  • Solvent effects are incorporated via the polarizable continuum model (PCM) .

Q. How can molecular docking simulations predict biological activity?

Methodological Answer:

  • Target Selection : Bacterial enzymes (e.g., AcpS-PPTase) are prioritized based on structural analogs with trifluoromethyl/pyridinyl groups .
  • Software : AutoDock Vina or Schrödinger Suite for docking. The compound’s 3D structure is minimized using OPLS-AA force fields.
  • Validation : Compare binding affinities (ΔG) with known inhibitors. Key interactions (H-bonds, halogen bonding) are analyzed using PyMOL .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data?

Methodological Answer:

  • Data Cross-Validation : Compare experimental NMR/IR with computed spectra (DFT) to identify outliers .
  • Twinned Crystals : Use PLATON to detect twinning; refine with SHELXL’s TWIN command .
  • Dynamic Effects : Variable-temperature NMR to assess conformational flexibility impacting crystallographic disorder .

Q. How can reaction yields be optimized under varying conditions?

Methodological Answer:

  • DoE Approach : Vary solvent (DMF vs. THF), temperature (25°C vs. reflux), and catalyst (DMAP vs. none) using a 2³ factorial design.
  • In Situ Monitoring : ReactIR tracks intermediate formation (e.g., acyl chloride).
  • Scale-Up : Transition from batch to flow chemistry for improved heat/mass transfer .

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